(3-Ethynyl-5-trifluoromethylphenyl)-methylamine
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Overview
Description
(3-Ethynyl-5-trifluoromethylphenyl)-methylamine is an organic compound with the molecular formula C9H8F3N It is characterized by the presence of an ethynyl group, a trifluoromethyl group, and a methylamine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethynyl-5-trifluoromethylphenyl)-methylamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 3-bromo-5-trifluoromethylbenzene.
Amination: The final step involves the introduction of the methylamine group. This can be accomplished through a nucleophilic substitution reaction, where the ethynylated aromatic compound reacts with methylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Ethynyl-5-trifluoromethylphenyl)-methylamine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions, particularly at the ethynyl group, to form alkenes or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
(3-Ethynyl-5-trifluoromethylphenyl)-methylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Ethynyl-5-trifluoromethylphenyl)-methylamine involves its interaction with specific molecular targets and pathways. The ethynyl and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Ethynyl-5-(trifluoromethyl)pyridin-2-amine: Similar in structure but with a pyridine ring instead of a benzene ring.
3-Ethynyl-5-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of a methylamine group.
3-Ethynyl-5-(trifluoromethoxy)benzoic acid: Similar structure with a trifluoromethoxy group.
Uniqueness
(3-Ethynyl-5-trifluoromethylphenyl)-methylamine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the ethynyl group allows for further functionalization, while the trifluoromethyl group enhances its stability and lipophilicity. The methylamine group provides a site for potential biological interactions, making it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-ethynyl-N-methyl-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N/c1-3-7-4-8(10(11,12)13)6-9(5-7)14-2/h1,4-6,14H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIZQEYWFARYQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC(=C1)C(F)(F)F)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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